6-Amino-3-(3-methylphenyl)picolinic acid
Description
6-Amino-3-(3-methylphenyl)picolinic acid is a substituted picolinic acid derivative characterized by a pyridine ring substituted with an amino group at position 6 and a 3-methylphenyl group at position 2. Its molecular formula is C₁₃H₁₂N₂O₂, and it is structurally related to picolinic acid (pyridine-2-carboxylic acid), a well-studied metal-chelating agent and intermediate in biochemical pathways . The compound’s substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity compared to unsubstituted picolinic acid, due to the 3-methylphenyl group. It is primarily utilized in pharmaceutical and materials research, particularly as a ligand in coordination chemistry or a building block in organic synthesis .
Properties
IUPAC Name |
6-amino-3-(3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-2-4-9(7-8)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNITAFVBLBKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-methylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-methylphenylpyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The resulting compound is subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
6-Amino-3-(3-methylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-methylphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming stable complexes. These complexes can influence various biochemical pathways, including enzyme activity and gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity: The 3-methylphenyl group increases lipophilicity compared to halogenated or cyano-substituted derivatives, impacting solubility and bioavailability .
- Electron-Withdrawing Groups : Fluorine and chlorine substituents lower the pKa of the carboxylic acid group, enhancing acidity and metal-binding affinity .
- Steric and Electronic Modulation: Bulky substituents like tert-butylphenyl improve thermal stability, while cyano groups enable reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility: Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl) exhibit lower aqueous solubility due to increased molecular weight and hydrophobicity, whereas cyano-substituted variants show moderate polarity .
- Coordination Chemistry : Like picolinic acid, all analogues can act as bidentate ligands via the pyridine nitrogen and carboxylate oxygen. Mercury(II) complexes of picolinic acid derivatives demonstrate solvent-dependent structural diversity, suggesting similar behavior in these compounds .
Research Findings and Trends
Recent studies highlight the role of substituent engineering in tuning the properties of picolinic acid derivatives. For example:
- The tert-butylphenyl analogue’s steric bulk improves stability in high-temperature applications, such as polymer additives .
- Fluorinated derivatives show promise in PET imaging probes due to fluorine’s isotopic properties .
- Computational modeling predicts that electron-deficient aryl groups (e.g., cyanophenyl) enhance charge transfer in optoelectronic materials .
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